molecular formula C7H6FNO2 B8051617 2-Fluoro-6-methylisonicotinic acid CAS No. 1060806-00-9

2-Fluoro-6-methylisonicotinic acid

Cat. No.: B8051617
CAS No.: 1060806-00-9
M. Wt: 155.13 g/mol
InChI Key: IEGMXPAJVPBGGN-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylisonicotinic acid is a substituted pyridinecarboxylic acid derivative with a fluorine atom at position 2 and a methyl group at position 6 of the isonicotinic acid backbone. Substituted isonicotinic acids are often explored for their bioactivity, particularly as enzyme inhibitors or intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

2-fluoro-6-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGMXPAJVPBGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261754
Record name 2-Fluoro-6-methyl-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-00-9
Record name 2-Fluoro-6-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methyl-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylisonicotinic acid typically involves the fluorination of 6-methylisonicotinic acid. One common method is the nucleophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom at the 2-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methylisonicotinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 2-fluoro-6-methylisonicotinamide.

  • Reduction: Reduction reactions can lead to the formation of 2-fluoro-6-methylpyridine.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: 2-Fluoro-6-methylisonicotinamide

  • Reduction: 2-Fluoro-6-methylpyridine

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-6-methylisonicotinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorine atom can significantly alter the pharmacokinetic properties of drugs, enhancing their efficacy and reducing side effects.

  • Antitubercular Agents : Research indicates that derivatives of isonicotinic acid, including 2-fluoro analogs, exhibit potent activity against Mycobacterium tuberculosis. For instance, studies have shown that certain derivatives maintain high inhibitory activity with minimal toxicity to human cells .
CompoundMIC (µg/mL)Activity
2-Fluoroisonicotinic acid0.08Potent
This compoundTBDTBD

Biological Research

Fluorinated compounds often demonstrate unique biological activities. The introduction of fluorine can improve binding affinity to biological targets, making this compound a candidate for further exploration in drug design.

  • Enzyme Inhibition : Studies have indicated that derivatives can act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies .

Material Science

In addition to its pharmaceutical applications, this compound can be utilized in the development of advanced materials. Its unique chemical properties allow it to be incorporated into polymers and other materials to enhance performance characteristics such as thermal stability and chemical resistance.

Case Study 1: Antitubercular Activity

A systematic evaluation of isonicotinic acid derivatives revealed that modifications at the 2 and 6 positions could significantly enhance antitubercular activity while maintaining low toxicity profiles. In vitro studies demonstrated that 2-fluoro derivatives exhibited better efficacy compared to their non-fluorinated counterparts .

Case Study 2: Enzyme Modulation

Research on enzyme inhibitors has shown that compounds derived from this compound can modulate the activity of key metabolic enzymes. These findings suggest potential applications in metabolic disorders and cancer therapy .

Mechanism of Action

The mechanism by which 2-Fluoro-6-methylisonicotinic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound Name CAS Number Substituents (Position) Molecular Formula Similarity Score Key Differences vs. Target Compound Reference
2-Methoxyisonicotinic acid Not specified -OCH₃ (2), -H (6) C₇H₇NO₃ Methoxy at position 2 instead of fluorine
2-Hydroxy-6-methylisonicotinic acid 15855-06-8 -OH (2), -CH₃ (6) C₇H₇NO₃ Hydroxyl instead of fluorine at position 2
2-(Trifluoromethoxy)isonicotinic acid 1221171-98-7 -OCF₃ (2), -H (6) C₇H₄F₃NO₃ 0.63 Bulkier trifluoromethoxy group at position 2
2-Chloro-6-methoxypyridine-4-carboxylic acid 15855-06-8 -Cl (2), -OCH₃ (6) C₇H₆ClNO₃ 0.94 Chlorine at position 2, methoxy at 6
6-Fluoro-4-methylnicotinic acid 676560-01-3 -F (6), -CH₃ (4) C₇H₆FNO₂ 0.81 Fluorine at position 6, methyl at 4

Key Observations:

Substituent Electronic Effects: Fluorine’s electronegativity at position 2 increases the acidity of the carboxylic acid group compared to hydroxyl or methoxy substituents .

Positional Isomerism :

  • 6-Fluoro-4-methylnicotinic acid demonstrates how shifting the fluorine to position 6 and methyl to position 4 alters steric and electronic profiles, possibly affecting binding interactions in biological systems .

Functional Group Impact :

  • Replacing fluorine with chlorine (e.g., 2-Chloro-6-methoxypyridine-4-carboxylic acid) increases atomic radius and polarizability, which may influence reactivity in cross-coupling reactions .

Boronic Acid Derivatives and Non-Carboxylic Acid Analogs

While boronic acids (e.g., 2-Fluoro-6-methoxyphenylboronic acid, CAS 78495-63-3) share structural motifs with the target compound, their functional group differences (boronic acid vs. carboxylic acid) render them unsuitable for direct pharmacological comparison. However, these analogs highlight the versatility of fluoro-methyl substitution in diverse chemical applications .

Ester Derivatives and Prodrug Potential

Ethyl 2-chloro-6-methoxyisonicotinate (CAS 106719-08-8) and related esters demonstrate how esterification of the carboxylic acid group improves lipophilicity, a critical factor in prodrug design. The target compound’s free carboxylic acid group may limit membrane permeability compared to these derivatives .

Biological Activity

2-Fluoro-6-methylisonicotinic acid (2F-6MIA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's biological activity, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the isonicotinic acid structure. This modification can influence its pharmacokinetic properties and biological interactions.

KIF18A Inhibition

Recent research indicates that 2F-6MIA acts as an inhibitor of KIF18A, a kinesin motor protein involved in mitotic spindle dynamics. KIF18A is overexpressed in various cancers, making it a viable target for therapeutic intervention. The inhibition of KIF18A can lead to mitotic arrest in cancer cells, promoting apoptosis and potentially enhancing the efficacy of existing cancer treatments .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of isonicotinic acids, including 2F-6MIA, exhibit significant antimicrobial activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth under specific conditions, suggesting their potential as novel antibacterial agents .

Cancer Treatment

A study focused on the development of KIF18A inhibitors highlighted 2F-6MIA's role in modulating cell proliferation in cancer cell lines. The compound was shown to induce cell cycle arrest and promote cell death mechanisms through apoptosis and mitotic catastrophe. This positions 2F-6MIA as a promising candidate for further development in cancer therapeutics .

Antimicrobial Efficacy

Another research effort evaluated various isonicotinic acid derivatives for their ability to combat drug-resistant strains of M. tuberculosis. The findings revealed that 2F-6MIA exhibited potent activity with MIC values comparable to established treatments, indicating its potential utility in addressing the growing issue of antibiotic resistance .

Comparative Biological Activity Table

The following table summarizes key biological activities and findings related to this compound:

Activity Mechanism Efficacy Reference
KIF18A InhibitionModulation of mitotic spindle dynamicsInduces mitotic arrest
Antimicrobial ActivityInhibition of M. tuberculosis growthMIC = 0.08 µg/mL
Potential Cancer TreatmentInduces apoptosis in cancer cellsPromotes cell death

Q & A

Q. What computational methods are suitable for predicting the environmental persistence and toxicity of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) to estimate biodegradation half-life and bioaccumulation potential. Molecular dynamics simulations can predict interactions with biological macromolecules (e.g., serum albumin). Validate predictions using experimental data from terrestrial toxicity assays (e.g., Daphnia magna LC50) and cross-reference with emerging contaminant databases .

Methodological Frameworks

Q. How can systematic reviews and meta-analyses be structured to synthesize fragmented data on fluorinated isonicotinic acid derivatives?

  • Methodological Answer : Follow PRISMA guidelines for literature screening, prioritizing databases like PubMed, Scopus, and Web of Science. Define inclusion criteria (e.g., studies reporting LC-MS/MS validation) and exclude non-peer-reviewed sources. Use tools like Covidence for risk-of-bias assessment (e.g., Newcastle-Ottawa Scale for observational studies). For meta-regression, stratify data by variables like fluorination position and assay type .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (four-parameter logistic model) using software like GraphPad Prism. Calculate EC50/IC50 values with 95% confidence intervals. For non-linear kinetics, apply mixed-effects models or Bayesian hierarchical frameworks. Report effect sizes (Cohen’s d) and adjust for multiple comparisons using false discovery rate (FDR) correction .

Data Reporting and Validation

Q. How should researchers address reproducibility challenges in synthesizing this compound across laboratories?

  • Methodological Answer : Publish detailed protocols with step-by-step reaction conditions (e.g., molar ratios, catalyst loading) and raw spectral data (NMR, MS) in open-access repositories. Use collaborative platforms like Zenodo to share crystallographic data (CCDC numbers) and chromatograms. Cross-validate results via inter-laboratory studies using blinded samples .

Q. What are the best practices for ensuring data integrity in fluorinated compound research, particularly with regulatory implications?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. For regulatory submissions, align with FDA guidelines for impurity profiling (e.g., ICH Q3A/B) and document all analytical procedures in electronic lab notebooks (ELNs) with audit trails. Use certified reference materials (CRMs) for calibration and participate in proficiency testing programs .

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